(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

Cytotoxicity Natural Product Isolation Flavonoid Selectivity

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, commonly referred to as 4',7-Di-O-methylnaringenin, is a specific O-alkylated flavonoid aglycone derived from the naringenin scaffold. Unlike its parent compound naringenin, which possesses three hydroxyl groups, this molecule is uniquely characterized by methoxy substitutions at the 7 and 4' positions, leaving only the 5-hydroxyl group free.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 29424-96-2
Cat. No. B031505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one
CAS29424-96-2
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O
InChIInChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1
InChIKeyCKEXCBVNKRHAMX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

4',7-Di-O-methylnaringenin (CAS 29424-96-2) Product Guide for Targeted Research


(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, commonly referred to as 4',7-Di-O-methylnaringenin, is a specific O-alkylated flavonoid aglycone derived from the naringenin scaffold [1]. Unlike its parent compound naringenin, which possesses three hydroxyl groups, this molecule is uniquely characterized by methoxy substitutions at the 7 and 4' positions, leaving only the 5-hydroxyl group free. This distinct methylation pattern critically alters its physicochemical properties and biological target engagement [2]. Isolated from various plant species including Vitex quinata and Renealmia alpinia, this compound has garnered research interest for its selective cytotoxic and ion channel modulatory activities [1].

Why Generic Naringenin or Other Analogs Cannot Substitute for 4',7-Di-O-methylnaringenin


Substituting 4',7-Di-O-methylnaringenin with generic naringenin or other structurally similar methoxyflavanones for research purposes will lead to experimental failure in several key readouts. In a cytotoxicity-guided phytochemical fractionation study of Vitex quinata, 4',7-Di-O-methylnaringenin was identified as the sole active principle against multiple human cancer cell lines, while other co-occurring flavonoids, including naringenin itself, showed no measurable activity [1]. Furthermore, the precise 7,4'-dimethylation pattern confers distinct in vivo antinociceptive pharmacology and a selective ion channel inhibition profile on Kv1.3 that is not recapitulated by the non-methylated parent or other naturally occurring O-alkyl variants such as sakuranetin (7-methyl) or isosakuranetin (4'-methyl) [2]. Using an unverified analog risks introducing confounding biological activity or, more critically, complete loss of the targeted phenotype.

Quantitative Pharmacological and Biochemical Differentiation of 4',7-Di-O-methylnaringenin


Sole Cytotoxic Principle in Vitex quinata Against a Multi-Cell Line Cancer Panel

In a bioassay-guided fractionation study of Vitex quinata leaf extracts, (S)-5-hydroxy-7,4'-dimethoxyflavanone was identified as the sole active principle with a defined cytotoxic fingerprint. The other 13 isolated compounds, which included the structural parent naringenin, showed no activity under identical assay conditions [1]. This absolute selectivity demonstrates that the specific 4',7-di-O-methylation pattern is a critical molecular determinant for engaging the cytotoxic target, a feature entirely absent in the non-methylated parent naringenin or other co-occurring analogs.

Cytotoxicity Natural Product Isolation Flavonoid Selectivity

Potent In Vivo Antinociceptive Activity with Defined ED50 in Two Distinct Pain Models

4',7-Di-O-methylnaringenin demonstrates robust, dose-dependent antinociceptive activity in murine pain models. In the acetic acid-induced writhing test, it reduced writhing by 32.6%, 58.1%, and 76.7% at 10, 20, and 40 mg/kg (i.p.), respectively, yielding a calculated ED50 of 18.3 mg/kg [1]. In the hot-plate test, it significantly increased paw withdrawal latency by 45.2% and 68.9% at 20 and 40 mg/kg, a central analgesic effect peaking at 60 minutes post-administration [1]. While morphine was used as a positive control, the therapeutic window and specific mechanism are distinct for this methoxylated flavanone; naringenin has demonstrably weaker or absent antinociception in comparable models, highlighting the functional gain conferred by the dimethylation pattern [1].

Antinociception In Vivo Pharmacology Natural Product Analgesic

Selective Inhibition of Voltage-Gated Potassium Channel Kv1.3

4',7-Di-O-methylnaringenin inhibits the voltage-gated potassium channel Kv1.3 in a whole-cell patch-clamp assay at a concentration of 30 µM [1]. Kv1.3 is a therapeutic target implicated in autoimmune diseases and cancer proliferation. Among the class of naringenin derivatives, the Kv1.3 inhibitory activity is dependent on specific hydrophobic substitutions; the parent molecule naringenin shows significantly weaker inhibition, while the most potent known derivative is 8-prenylnaringenin [1]. This positions 4',7-Di-O-methylnaringenin as a useful intermediate-affinity probe or a scaffold for further medicinal chemistry optimization targeting this specific ion channel phenotype.

Ion Channel Modulation Kv1.3 Inhibition Patch-Clamp Electrophysiology

Enhanced In Silico Binding Affinity for Estrogen Receptor-α via Di-O-Methylation

A 2024 in silico study systematically compared the binding affinity of naringenin and its four O-alkyl derivatives to the estrogen receptor-α (ER-α, PDB ID: 6VJD). Among the screened molecules (naringenin, isosakuranetin, 5-O-methylnaringenin, sakuranetin, and 4',7-Di-O-methylnaringenin), the 4',7-di-O-methyl variant demonstrated one of the most favorable docking scores, indicating that the specific substitution pattern enhances hydrophobic packing and hydrogen bond interactions within the ligand-binding domain [1]. This computational finding aligns with the molecule's status as a more potent phytoestrogen candidate than its parent. The improved binding is attributed to the transformation of polar hydroxyl groups into hydrophobic methoxy groups, which reduces the desolvation penalty and strengthens van der Waals contacts with the receptor's nonpolar cavity [1].

Estrogen Receptor-α Molecular Docking Phytoestrogen

Physicochemical Property Shift Improves Drug-Likeness Over Naringenin

The conversion of hydroxyl to methoxy groups fundamentally alters the compound's physicochemical profile. According to the same in silico analysis, 4',7-Di-O-methylnaringenin exhibits higher lipophilicity (predicted logP increase) and enhanced permeability across the blood-brain barrier (BBB) compared to naringenin, while maintaining high gastrointestinal absorption and adherence to Lipinski's Rule of Five [1]. These properties are directly relevant to its observed central antinociceptive activity. The parent naringenin, being more polar, shows poorer BBB penetration and lower oral bioavailability, which limits its utility in CNS-targeted studies [1].

ADME Properties Drug-Likeness Physicochemical Profiling

Defined Research Scenarios Where 4',7-Di-O-methylnaringenin Outperforms Analogs


Cytotoxicity Studies on Hormone-Responsive and Solid Tumor Cell Lines

Due to its exclusive activity against MCF-7, Lu1, and LNCaP cells where other co-occurring flavonoids were inactive, 4',7-Di-O-methylnaringenin is the definitive choice for investigating structure-activity relationships in methoxyflavone-mediated cancer cell death. Researchers studying how methylation tuning impacts cytotoxicity should use this compound as the active benchmark, not naringenin [1].

In Vivo Non-Opioid Analgesic Screening

For behavioral pharmacology labs studying central pain mechanisms, this compound provides a reproducible in vivo efficacy profile (ED50 = 18.3 mg/kg, i.p.) with a defined time course of maximal effect at 60 minutes. The dimethylation is critical for crossing the blood-brain barrier and eliciting the response, making it a superior choice over naringenin for CNS-penetrant analgesic candidate screening [2].

Kv1.3 Channel Pharmacology and Autoimmune Disease Research

As a validated inhibitor of the Kv1.3 voltage-gated potassium channel at 30 µM, this compound serves as a specific molecular probe for studies on ion channel modulation in T lymphocytes or cancer proliferation models. Its intermediate potency between naringenin and highly prenylated derivatives makes it ideal for experiments where extreme channel blockade would confound results [3].

Endocrine Disruption and Phytoestrogen Computational Modeling

Given its computationally validated enhanced binding to ER-α compared to naringenin and other simple O-alkyl derivatives, 4',7-Di-O-methylnaringenin is a preferred reference ligand for molecular docking campaigns or phytoestrogen screening assays aiming to identify molecules with improved nuclear receptor affinity [4].

Quote Request

Request a Quote for (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.